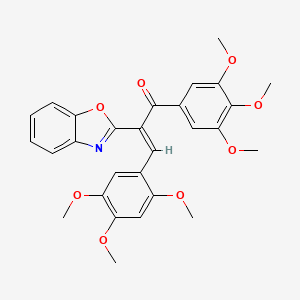![molecular formula C28H31N5O3S2 B12155678 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155678.png)
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a diverse structure.
- Its IUPAC name is quite lengthy, but let’s break it down:
- The core structure consists of a pyrido[1,2-a]pyrimidin-4-one scaffold.
- Attached to this core are various functional groups, including a thiazolidin-5-ylidene moiety, an ethoxypropyl group, and a phenylpiperazinyl group.
- The compound’s molecular formula is C29H33N3O3S2 .
- It exhibits interesting biological properties due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- researchers typically employ multistep organic synthesis to assemble such complex structures.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
Chemical Reactions Analysis
- The compound likely undergoes various reactions:
Oxidation: Oxidative processes could modify the thiazolidin-5-ylidene or pyrimidin-4-one moieties.
Reduction: Reduction reactions might target the carbonyl groups or other functional groups.
Substitution: Substitution reactions could occur at the phenylpiperazinyl group or other positions.
- Common reagents and conditions would depend on the specific reaction type.
- Major products would vary based on the reaction pathway.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) could reveal its pharmacological potential.
Medicine: Assessing its therapeutic effects (e.g., antiviral, anticancer) is crucial.
Industry: It might serve as a precursor for drug development or as a catalyst in chemical processes.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism, including pathways involved.
Comparison with Similar Compounds
- Unfortunately, I don’t have access to a comprehensive list of similar compounds at the moment.
- Researchers would compare its structure, properties, and biological activities with related molecules.
Properties
Molecular Formula |
C28H31N5O3S2 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N5O3S2/c1-3-36-17-7-12-32-27(35)23(38-28(32)37)18-22-25(29-24-11-10-20(2)19-33(24)26(22)34)31-15-13-30(14-16-31)21-8-5-4-6-9-21/h4-6,8-11,18-19H,3,7,12-17H2,1-2H3/b23-18- |
InChI Key |
NFOSHKZCDZCCCM-NKFKGCMQSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12155597.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B12155612.png)
![3-[(4-methylbenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12155618.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12155619.png)
![(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12155627.png)
![ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12155643.png)
![2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12155653.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155658.png)
![4-(4-fluorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12155659.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155664.png)

![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12155666.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12155671.png)
